molecular formula C27H39N3O6S B13687898 N-[4-[N-[(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl]-N-isobutylsulfamoyl]phenyl]acetamide

N-[4-[N-[(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl]-N-isobutylsulfamoyl]phenyl]acetamide

Cat. No.: B13687898
M. Wt: 533.7 g/mol
InChI Key: DLTXJYDTAMDTLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[N-[(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl]-N-isobutylsulfamoyl]phenyl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a Boc-protected amino group, a hydroxyl group, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[N-[(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl]-N-isobutylsulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the protection of the amino group using a Boc (tert-butoxycarbonyl) group. This is followed by the introduction of the hydroxyl and phenyl groups through various organic reactions. The final step involves the sulfonation of the phenyl group and the acylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines and large-scale reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-[N-[(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl]-N-isobutylsulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the nitro group can yield an amine.

Scientific Research Applications

N-[4-[N-[(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl]-N-isobutylsulfamoyl]phenyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[N-[(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl]-N-isobutylsulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The Boc-protected amino group and the hydroxyl group play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. The phenyl group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

N-[4-[N-[(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl]-N-isobutylsulfamoyl]phenyl]acetamide can be compared with other similar compounds, such as:

  • **N-[(2R,3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-isobutylsulfamoyl]phenyl]acetamide: Lacks the Boc protection, making it more reactive.
  • **N-[(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl]-N-methylsulfamoyl]phenyl]acetamide: Contains a methyl group instead of an isobutyl group, affecting its chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H39N3O6S

Molecular Weight

533.7 g/mol

IUPAC Name

tert-butyl N-[4-[(4-acetamidophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C27H39N3O6S/c1-19(2)17-30(37(34,35)23-14-12-22(13-15-23)28-20(3)31)18-25(32)24(16-21-10-8-7-9-11-21)29-26(33)36-27(4,5)6/h7-15,19,24-25,32H,16-18H2,1-6H3,(H,28,31)(H,29,33)

InChI Key

DLTXJYDTAMDTLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.